2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, showing distinct chemical and biological properties.
Uniqueness
2-Ethyl-3,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-ethyl-3,5-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-8(3)10-11-7(2)5-6-13(10)12-9/h7,11H,4-6H2,1-3H3 |
InChI Key |
SJCOXYNQQLFTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2CCC(NC2=C1C)C |
Origin of Product |
United States |
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